N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine

Catalog No.
S13808924
CAS No.
M.F
C12H25NO
M. Wt
199.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-...

Product Name

N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine

IUPAC Name

N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

InChI

InChI=1S/C12H25NO/c1-10(9-14-4)13-11-6-5-7-12(2,3)8-11/h10-11,13H,5-9H2,1-4H3

InChI Key

JQJHBMUVDSRBMJ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1CCCC(C1)(C)C

N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine is a chemical compound with the molecular formula C12H25NOC_{12}H_{25}NO and a molecular weight of approximately 199.33 g/mol. This compound features a cyclohexane ring with two methyl groups at the 3-position and an amine group at the 1-position, connected to a methoxypropan-2-yl group. The presence of the methoxy group contributes to its unique properties, influencing its solubility and reactivity.

Typical of amines, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts.
  • Alkylation Reactions: The nitrogen atom can undergo alkylation, where it reacts with alkyl halides to form quaternary ammonium salts.

These reactions can be utilized in synthetic organic chemistry for developing more complex molecules.

While specific biological activity data for N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine is limited, compounds with similar structures often exhibit various pharmacological effects. Many amines are known to interact with neurotransmitter systems, potentially influencing mood and cognition. The structural features of this compound suggest it may have potential applications in medicinal chemistry, particularly in developing drugs targeting the central nervous system.

The synthesis of N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine can be approached through several methods:

  • Alkylation of Cyclohexanamine: Starting from 3,3-dimethylcyclohexan-1-amine, it can be alkylated using 1-methoxypropan-2-ol in the presence of a suitable base.
  • Reductive Amination: This method involves the reaction of an appropriate ketone or aldehyde with 3,3-dimethylcyclohexanamine in the presence of reducing agents.
  • Direct Amine Synthesis: Utilizing amination reactions where the cyclohexane derivative is treated with methanol and an amine source under acidic conditions.

These methods allow for the efficient production of the desired compound while maintaining high purity levels.

N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine has potential applications in:

  • Pharmaceuticals: As a building block in drug synthesis or as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
  • Chemical Research: Used as a reagent or intermediate in organic synthesis.
  • Material Science: Potentially applied in the development of polymers or coatings that require specific amine functionalities.

Studies on the interactions of N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine with biological systems are essential for understanding its pharmacodynamics and pharmacokinetics. Research could focus on:

  • Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors or other biological targets.
  • Metabolism Studies: Understanding how this compound is metabolized in vivo could provide insights into its efficacy and safety profile.

Such studies would be crucial for evaluating its potential use in therapeutic applications.

Several compounds share structural similarities with N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,3-DimethylcyclohexylamineC8H17NC_8H_{17}NA simpler amine without methoxy substitution.
3-MethylcyclohexanamineC7H15NC_7H_{15}NLacks dimethyl substitution but retains cyclohexane structure.
N,N-DimethylcyclohexanamineC8H17NC_8H_{17}NSimilar amine structure but without methoxy group.

Uniqueness

N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine is unique due to its combination of both bulky substituents (the dimethyl groups) and functional groups (the methoxy group), which may confer distinct physical and chemical properties compared to simpler analogs like 2,3-dimethylcyclohexylamine or N,N-dimethylcyclohexanamine.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

199.193614421 g/mol

Monoisotopic Mass

199.193614421 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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